molecular formula C14H15F3N2O B1604016 3-(Piperidin-4-yl)-5-(trifluoromethoxy)-1H-indole CAS No. 959236-40-9

3-(Piperidin-4-yl)-5-(trifluoromethoxy)-1H-indole

Cat. No. B1604016
M. Wt: 284.28 g/mol
InChI Key: XPOVXMCBTDEPDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, a series of AKT inhibitors possessing a piperidin-4-yl side chain was designed and synthesized, showing high AKT1 inhibitory activity and potent anti-proliferative effect on PC-3 prostate cancer cells . Another study described a facile synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives .


Molecular Structure Analysis

The molecular structure of the compound can be inferred from related compounds. For example, the empirical formula of “(3-(Piperidin-4-yl)phenyl)methanamine dihydrochloride” is C12H20Cl2N2 and its molecular weight is 263.21 . The empirical formula of “(3-(Piperidin-4-yl)phenyl)methanol hydrochloride” is C12H18ClNO and its molecular weight is 227.73 .

Future Directions

The future directions for this compound could involve further investigation into its potential uses in drug development, particularly as a linker in PROTAC development for targeted protein degradation . Further studies could also explore its stability in water and its potential as an AKT inhibitor .

properties

IUPAC Name

3-piperidin-4-yl-5-(trifluoromethoxy)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N2O/c15-14(16,17)20-10-1-2-13-11(7-10)12(8-19-13)9-3-5-18-6-4-9/h1-2,7-9,18-19H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPOVXMCBTDEPDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CNC3=C2C=C(C=C3)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50628854
Record name 3-(Piperidin-4-yl)-5-(trifluoromethoxy)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50628854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Piperidin-4-yl)-5-(trifluoromethoxy)-1H-indole

CAS RN

959236-40-9
Record name 3-(Piperidin-4-yl)-5-(trifluoromethoxy)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50628854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Piperidin-4-yl)-5-(trifluoromethoxy)-1H-indole
Reactant of Route 2
3-(Piperidin-4-yl)-5-(trifluoromethoxy)-1H-indole
Reactant of Route 3
3-(Piperidin-4-yl)-5-(trifluoromethoxy)-1H-indole
Reactant of Route 4
3-(Piperidin-4-yl)-5-(trifluoromethoxy)-1H-indole
Reactant of Route 5
3-(Piperidin-4-yl)-5-(trifluoromethoxy)-1H-indole
Reactant of Route 6
3-(Piperidin-4-yl)-5-(trifluoromethoxy)-1H-indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.